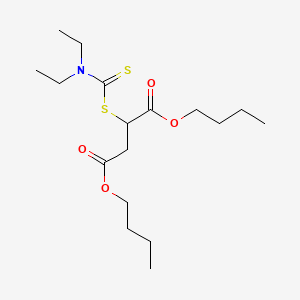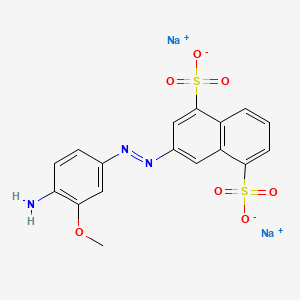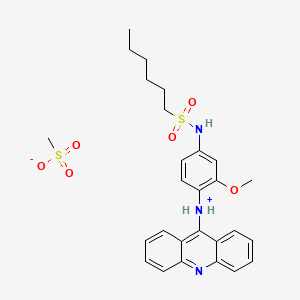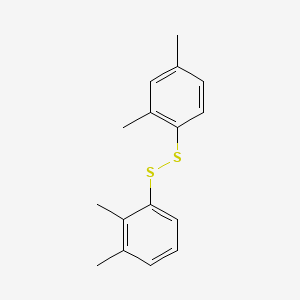
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl is an organic compound characterized by the presence of two sulfur atoms forming a disulfide bond between two aromatic rings The compound’s structure includes two methyl groups attached to the phenyl rings at the 2,3- and 2,4- positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylbenzenethiol with 2,4-dimethylbenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol, sodium borohydride, and lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl exerts its effects involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, switching between the oxidized disulfide form and the reduced thiol form. These redox reactions are crucial in various biological processes, including protein folding and stabilization. The compound may interact with molecular targets such as enzymes and proteins that contain thiol groups, influencing their activity and function.
相似化合物的比较
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl can be compared with other similar compounds, such as:
- Bis(2,5-dimethylphenyl) disulfide
- Bis(2,4,6-trimethylphenyl) disulfide
- 1,2-bis(2,3-dimethylphenyl)ethane
- 1,2-bis(2,4-dimethylphenyl)ethane
These compounds share structural similarities but differ in the position and number of methyl groups on the aromatic rings
属性
CAS 编号 |
65087-14-1 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-[(2,3-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(13(3)10-11)17-18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |
InChI 键 |
NLUOYJAEFWYGLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SSC2=CC=CC(=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


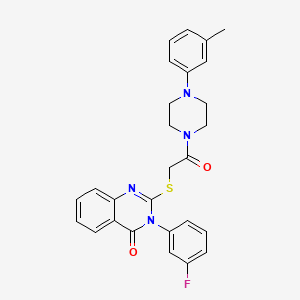
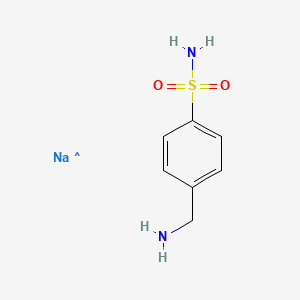
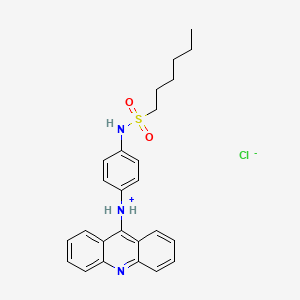
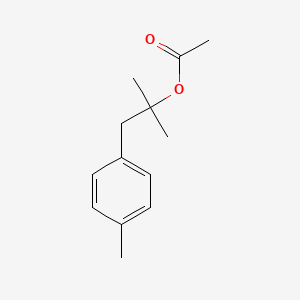
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)

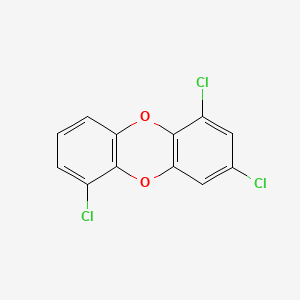

![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
